

Application Notes and Protocols for Calcium Crimson in Fluorescence Microscopy

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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299

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Introduction

Calcium Crimson[™] is a long-wavelength fluorescent calcium indicator designed for the detection of intracellular calcium dynamics. Its excitation and emission spectra in the red region of the spectrum make it particularly advantageous for experiments in cells and tissues with high levels of autofluorescence.[1][2] This indicator exhibits an increase in fluorescence intensity upon binding to Ca^{2+} , with minimal wavelength shift.[2] **Calcium Crimson** is available as a cell-permeant acetoxymethyl (AM) ester for straightforward loading into live cells. These application notes provide detailed protocols and settings for the effective use of **Calcium Crimson** in fluorescence microscopy.

Properties of Calcium Crimson

A summary of the key quantitative data for **Calcium Crimson** is presented in the table below.

Property	Value	Reference(s)
Excitation Maximum (Ca ²⁺ -bound)	~586-589 nm	[3][4]
Emission Maximum (Ca ²⁺ -bound)	~606-615 nm	[1][3][4]
Dissociation Constant (Kd) for Ca ²⁺	~185 nM	[1]
Molar Extinction Coefficient (ε)	Not readily available	
Fluorescence Quantum Yield (Φ)	Not readily available	

Recommended Microscope Settings

Optimal imaging of **Calcium Crimson** requires appropriate filter sets to isolate its excitation and emission signals effectively.

Microscope Component	Recommended Specification
Excitation Light Source	Laser line at 561 nm or 594 nm
Excitation Filter	Bandpass filter centered around 580-590 nm (e.g., 586/14 nm)
Dichroic Mirror	Longpass filter with a cutoff around 600 nm
Emission Filter	Bandpass filter centered around 610-630 nm (e.g., 630/69 nm)
Objective	High numerical aperture (NA) oil or water immersion objective for cellular resolution

Experimental Protocols

Reagent Preparation

Calcium Crimson AM Stock Solution (1-5 mM)

- **Calcium Crimson AM** is typically supplied as a lyophilized solid.
- To prepare a stock solution, dissolve the contents of one vial in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- For example, to make a 1 mM stock solution, dissolve 50 µg of **Calcium Crimson AM** (check the molecular weight on the product label) in the appropriate volume of DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

Pluronic™ F-127 Solution (20% w/v in DMSO)

Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous loading buffers.[5]

- Prepare a 20% (w/v) solution of Pluronic™ F-127 in high-quality, anhydrous DMSO.
- This solution can be stored at room temperature.

General Cell Loading Protocol with Calcium Crimson AM

This protocol provides a general guideline for loading a variety of adherent cell types.

Optimization of dye concentration, incubation time, and temperature is recommended for each cell type and experimental condition.

- **Cell Preparation:** Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight in complete culture medium.
- **Loading Buffer Preparation:** On the day of the experiment, prepare a fresh loading buffer. A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
- **Dye Dilution:**
 - Thaw an aliquot of the **Calcium Crimson AM** stock solution and the 20% Pluronic™ F-127 solution to room temperature.

- For a final loading concentration of 1-5 μM , first mix equal volumes of the **Calcium Crimson** AM stock solution and the 20% Pluronic™ F-127 solution.
- Dilute this mixture into the pre-warmed (37°C) loading buffer to achieve the desired final concentration. For example, for a 2 μM final concentration, add the appropriate volume of the **Calcium Crimson** AM/Pluronic™ F-127 mixture to the loading buffer.
- Cell Loading:
 - Aspirate the culture medium from the cells.
 - Wash the cells once with the pre-warmed loading buffer.
 - Add the **Calcium Crimson** AM loading solution to the cells.
 - Incubate for 30-60 minutes at 37°C. Note: **Calcium Crimson** is known to be susceptible to compartmentalization into organelles.[1] To minimize this, incubation at a lower temperature (e.g., room temperature) or for a shorter duration may be necessary and should be empirically determined.
- Washing:
 - After incubation, aspirate the loading solution.
 - Wash the cells two to three times with fresh, pre-warmed loading buffer to remove excess dye.
- De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases.
- Imaging: The cells are now ready for imaging. It is recommended to perform imaging in a physiological buffer that maintains cell health.

Specific Protocol: Imaging Calcium Dynamics in Cultured Neurons

This protocol is a starting point for loading **Calcium Crimson** AM into primary cultured neurons.

- Cell Culture: Culture primary neurons on poly-D-lysine coated glass-bottom dishes.
- Loading Solution Preparation: Prepare a 2 μ M **Calcium Crimson** AM loading solution in a suitable neuronal buffer (e.g., Hibernate-E or a HEPES-buffered saline solution) containing 0.02% Pluronic™ F-127.
- Loading:
 - Carefully replace the neuronal culture medium with the pre-warmed loading solution.
 - Incubate the neurons for 30 minutes at 37°C.
- Wash and De-esterification:
 - Gently wash the neurons three times with fresh, pre-warmed neuronal buffer.
 - Incubate in fresh buffer for 30 minutes at 37°C to ensure complete dye de-esterification.
- Imaging:
 - Mount the dish on the microscope stage.
 - Use the recommended filter set for **Calcium Crimson**.
 - Acquire a baseline fluorescence image.
 - Stimulate the neurons as required by the experimental design (e.g., with high potassium, glutamate, or a specific agonist).
 - Record the changes in fluorescence intensity over time.

Data Analysis

Changes in intracellular calcium are typically represented as a change in fluorescence intensity over time. The data can be expressed as a relative change ($\Delta F/F_0$), where:

- $\Delta F = F - F_0$
- F is the fluorescence intensity at a given time point.

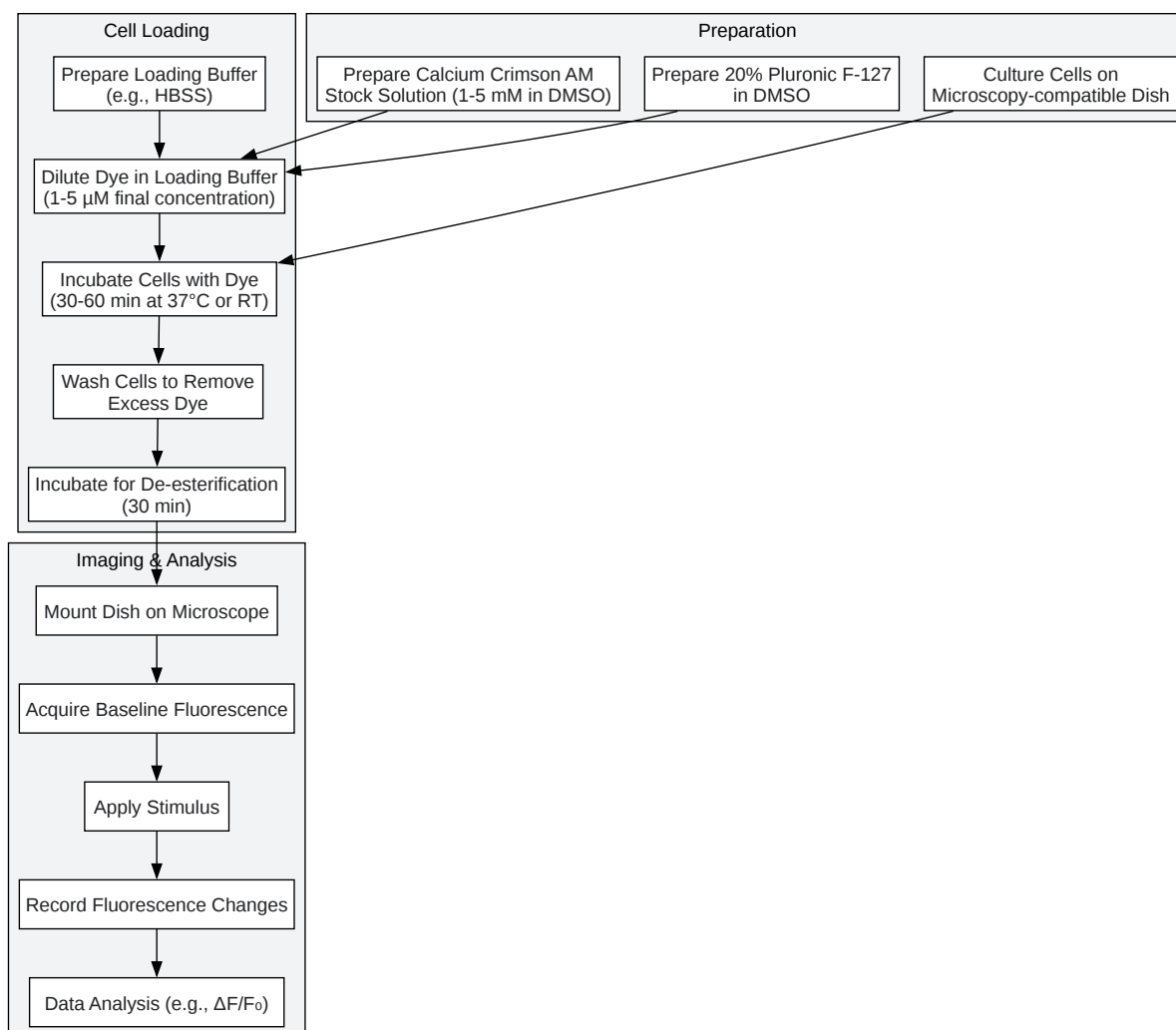
- F_0 is the baseline fluorescence intensity before stimulation.

Troubleshooting

- Low Signal:
 - Increase the dye loading concentration or incubation time.
 - Ensure the microscope filter set is appropriate for **Calcium Crimson**.
 - Check the health of the cells.
- High Background:
 - Ensure thorough washing after dye loading.
 - Consider using a phenol red-free imaging medium.
- Compartmentalization:
 - Reduce the loading temperature (e.g., to room temperature).
 - Decrease the incubation time.
 - Use the lowest effective dye concentration.

Visualizations

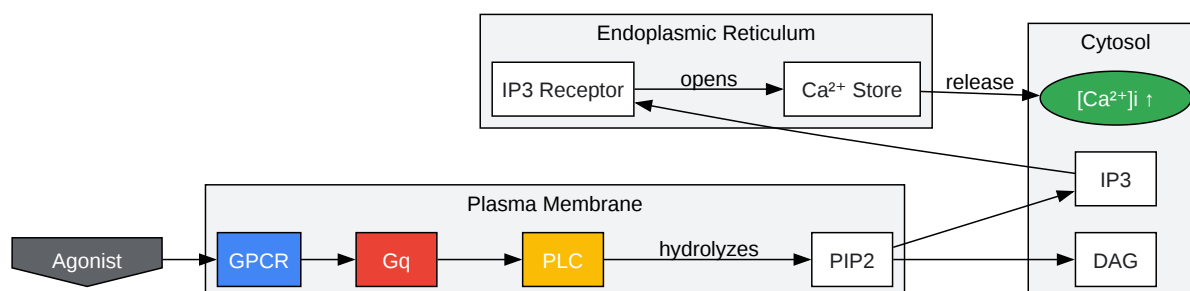
Experimental Workflow



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Caption: Experimental workflow for using **Calcium Crimson AM**.

Gq-PLC Calcium Signaling Pathway



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Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

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